alpha-L-Lyxofuranose
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Overview
Description
Alpha-L-Lyxofuranose is a rare sugar that belongs to the class of pentoses, specifically a furanose form of L-lyxose It is a five-carbon sugar with a furan ring structure, which is less common compared to its pyranose counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-Lyxofuranose can be synthesized through several methods. One common approach involves the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with various substituted benzimidazoles. For instance, condensation with 2,5,6-trichlorobenzimidazole yields the alpha-nucleoside derivative . The reaction typically involves the use of protecting groups and subsequent deprotection steps to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biocatalysis and enzyme engineering have opened up potential pathways for more efficient production. Enzymes such as lyxose isomerase, which catalyze the isomerization of D-lyxose to L-lyxose, are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-Lyxofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives such as halogenated lyxofuranoses, alcohols, and acids, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Alpha-L-Lyxofuranose has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: Derivatives of this compound have shown antiviral activity against herpesviruses and cytomegalovirus.
Industry: It is explored for its potential in the production of rare sugars and functional foods.
Mechanism of Action
The mechanism of action of alpha-L-Lyxofuranose and its derivatives often involves interaction with specific enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral replication by interfering with viral DNA synthesis. The molecular targets and pathways involved include viral polymerases and other enzymes critical for viral replication .
Comparison with Similar Compounds
- Alpha-D-Lyxofuranose
- Beta-L-Lyxofuranose
- Alpha-D-Ribofuranose
Comparison: Alpha-L-Lyxofuranose is unique due to its specific stereochemistry and furanose ring structure. Compared to alpha-D-Lyxofuranose, it has different spatial arrangements of hydroxyl groups, which can significantly affect its reactivity and interaction with biological molecules. Beta-L-Lyxofuranose, on the other hand, differs in the anomeric configuration, which also influences its chemical properties and applications .
Properties
CAS No. |
40461-89-0 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-NRXMZTRTSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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